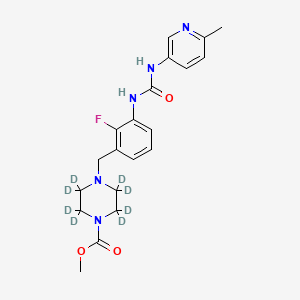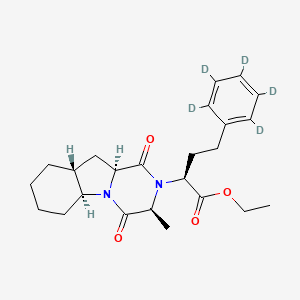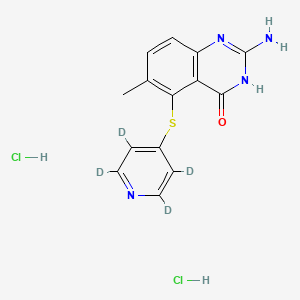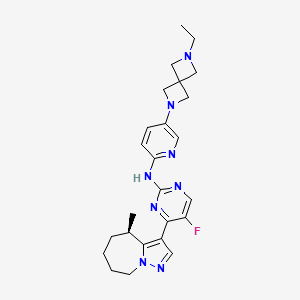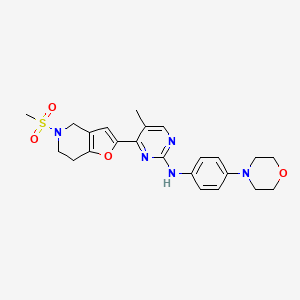
Tolcapone D7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tolcapone D7 is a deuterated form of tolcapone, a potent and selective inhibitor of the enzyme catechol-O-methyltransferase (COMT). This enzyme plays a crucial role in the metabolism of catecholamines, including dopamine. This compound is primarily used in the treatment of Parkinson’s disease as an adjunct to levodopa/carbidopa therapy. By inhibiting COMT, this compound increases the availability of levodopa in the brain, thereby enhancing its therapeutic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tolcapone involves several steps, starting from the appropriate benzophenone derivative. The key steps include nitration, reduction, and methylation reactions. The nitration of 3,4-dihydroxybenzophenone yields 3,4-dihydroxy-5-nitrobenzophenone, which is then reduced to 3,4-dihydroxy-5-aminobenzophenone. This intermediate is subsequently methylated to produce tolcapone .
Industrial Production Methods
Industrial production of tolcapone follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-purity reagents and solvents, controlled reaction conditions, and efficient purification techniques to ensure the high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tolcapone undergoes several types of chemical reactions, including:
Oxidation: Tolcapone can be oxidized to form various oxidation products.
Reduction: The nitro group in tolcapone can be reduced to an amino group.
Substitution: Tolcapone can undergo substitution reactions, particularly at the hydroxyl and nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzophenones and their derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tolcapone D7 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of tolcapone in biological samples.
Biology: Studied for its effects on COMT activity and dopamine metabolism in various biological systems.
Medicine: Investigated for its therapeutic potential in the treatment of Parkinson’s disease and other neurological disorders.
Industry: Utilized in the development of new COMT inhibitors and related pharmaceutical compounds
Mecanismo De Acción
Tolcapone D7 exerts its effects by selectively and reversibly inhibiting the enzyme catechol-O-methyltransferase (COMT). This inhibition reduces the metabolism of levodopa to 3-O-methyldopa, thereby increasing the availability of levodopa in the brain. The increased levodopa levels enhance dopamine synthesis and release, improving motor function in patients with Parkinson’s disease .
Comparación Con Compuestos Similares
Similar Compounds
Entacapone: Another COMT inhibitor used in the treatment of Parkinson’s disease. It has a shorter half-life and is less potent compared to tolcapone.
Opicapone: A newer COMT inhibitor with a longer half-life and once-daily dosing regimen.
Uniqueness of Tolcapone D7
This compound is unique due to its deuterated form, which provides enhanced stability and potentially improved pharmacokinetic properties compared to non-deuterated tolcapone. This makes it a valuable tool in pharmacological research and therapeutic applications .
Propiedades
Fórmula molecular |
C14H11NO5 |
|---|---|
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
(3,4-dihydroxy-5-nitrophenyl)-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]methanone |
InChI |
InChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3/i1D3,2D,3D,4D,5D |
Clave InChI |
MIQPIUSUKVNLNT-AAYPNNLASA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])[2H])[2H])C([2H])([2H])[2H])[2H] |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



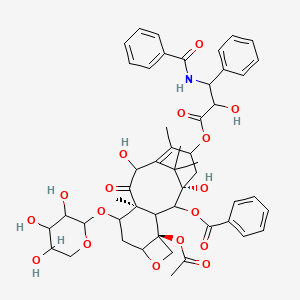
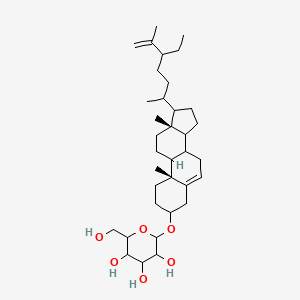
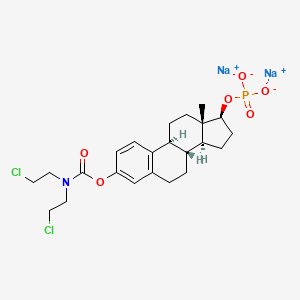
![(6aR,9R)-N-((S)-1-hydroxybutan-2-yl)-4,7-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide maleate](/img/structure/B12427959.png)
